molecular formula C21H23N3O6 B11825229 tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate

tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate

Cat. No.: B11825229
M. Wt: 413.4 g/mol
InChI Key: QDQQTWHYAOGPRU-IGGKNEPZSA-N
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Description

This compound is a chiral, bicyclic heterocycle featuring a benzo[d]oxazole core fused with a tetrahydrooxazole ring. Key structural elements include:

  • tert-Butyl carboxylate: A bulky protecting group that enhances solubility and stability during synthesis .
  • Benzyloxycarbonyl (Cbz) amino group: A widely used amine-protecting group, offering orthogonal deprotection under hydrogenolysis or acidic conditions .

The stereochemistry at the 3aR and 4S positions is critical for its conformational rigidity, which may impact binding affinity in medicinal chemistry contexts.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

tert-butyl (3aR,4S)-6-cyano-2-oxo-4-(phenylmethoxycarbonylamino)-3a,4,5,6-tetrahydro-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C21H23N3O6/c1-21(2,3)30-20(27)24-17-15(9-14(11-22)10-16(17)29-19(24)26)23-18(25)28-12-13-7-5-4-6-8-13/h4-8,10,14-15,17H,9,12H2,1-3H3,(H,23,25)/t14?,15-,17+/m0/s1

InChI Key

QDQQTWHYAOGPRU-IGGKNEPZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2[C@H](CC(C=C2OC1=O)C#N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C2C(CC(C=C2OC1=O)C#N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the benzyloxycarbonyl-protected amino group: This is achieved by reacting the appropriate amine with benzyloxycarbonyl chloride in the presence of a base.

    Cyclization to form the tetrahydrobenzo[d]oxazole ring: This step involves the reaction of the intermediate with a suitable reagent to form the oxazole ring.

    Introduction of the cyano group: This can be done through nucleophilic substitution or other suitable methods.

    Final esterification: The tert-butyl ester is introduced in the final step to complete the synthesis.

Chemical Reactions Analysis

tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The benzyloxycarbonyl-protected amino group can undergo substitution reactions to introduce different substituents.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.

    Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can interact with active sites, while the cyano group and oxazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Diversity: The target compound’s benzo[d]oxazole core contrasts with imidazo[1,2-a]pyrazine (compound 43) and pyrano[2,3-c]pyrrole (). These variations influence ring strain, aromaticity, and hydrogen-bonding capacity . Benzo[d]oxazole derivatives are less common in kinase inhibitors compared to imidazo-pyrazines, which are prevalent in CDK9 inhibitor scaffolds .

Protecting Group Strategies :

  • The tert-butyl and Cbz groups are recurring motifs for carboxylate and amine protection, respectively. However, compound 3p () demonstrates lower yield (14%) compared to the target compound’s estimated 80%, likely due to steric hindrance in benzofuran systems .

Cyano Group Impact: The cyano group in compound 43 enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions in kinase inhibitor synthesis . In contrast, its role in the target compound remains unexplored but may similarly modulate reactivity.

Biological Activity

tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N4O4
  • Molecular Weight : 358.39 g/mol
  • CAS Number : 1707290-21-8

The compound exhibits biological activity primarily through its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The benzyloxycarbonyl group is hypothesized to enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability.

Anticancer Activity

Recent studies have indicated that this compound shows promising anticancer effects. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies revealed that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds and highlighted the potential of tert-butyl derivatives in targeting cancer cells through apoptosis induction mechanisms. The study concluded that modifications to the benzyloxycarbonyl group significantly influenced cytotoxicity profiles.
  • Case Study on Antimicrobial Resistance :
    Research published in Antimicrobial Agents and Chemotherapy examined the effects of this compound on antibiotic-resistant strains of bacteria. The findings suggest that it could serve as a lead compound for developing new antimicrobial agents to combat resistant infections.

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